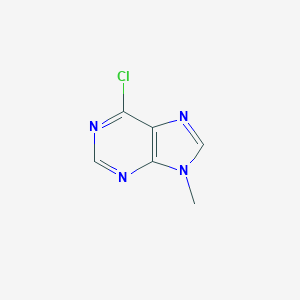
6-氯-9-甲基嘌呤
概述
描述
6-Chloro-9-methylpurine is a heterocyclic aromatic organic compound belonging to the purine family. It has the molecular formula C6H5ClN4 and a molecular weight of 168.58 g/mol . This compound is characterized by a purine ring structure with a chlorine atom at the 6th position and a methyl group at the 9th position. It is commonly used in various scientific research applications due to its unique chemical properties.
科学研究应用
6-Chloro-9-methylpurine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential effects on cellular processes and enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
作用机制
Target of Action
The primary target of 6-Chloro-9-methylpurine is Purine nucleoside phosphorylase DeoD-type . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis.
Mode of Action
They typically combine with enzymes to disrupt DNA and RNA synthesis, leading to the death of rapidly proliferating cells, especially malignant ones .
Biochemical Pathways
6-Chloro-9-methylpurine likely affects the purine metabolism pathway. Dysregulation of this pathway, due to the action of 6-Chloro-9-methylpurine, can lead to excessive cell proliferation and immune imbalance, resulting in tumor progression .
Result of Action
The molecular and cellular effects of 6-Chloro-9-methylpurine’s action would likely involve disruption of DNA and RNA synthesis due to its interaction with the purine metabolism pathway . This disruption could lead to the death of rapidly proliferating cells, especially malignant ones .
准备方法
Synthetic Routes and Reaction Conditions
6-Chloro-9-methylpurine can be synthesized through several methods. One common method involves the chlorination of 9-methylpurine using phosphorus oxychloride (POCl3) in the presence of a base such as dimethylaniline . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of 6-Chloro-9-methylpurine often involves large-scale chlorination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The final product is typically obtained through crystallization and filtration.
化学反应分析
Types of Reactions
6-Chloro-9-methylpurine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The purine ring can undergo oxidation and reduction reactions, leading to the formation of different purine derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 9-methylpurine and other by-products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, ammonia, or thiourea are commonly used under mild to moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic substitution: Products include 6-amino-9-methylpurine, 6-thio-9-methylpurine, and 6-alkoxy-9-methylpurine.
Oxidation and reduction: Various oxidized or reduced purine derivatives are formed, depending on the specific reaction conditions.
相似化合物的比较
Similar Compounds
6-Chloropurine: Similar in structure but lacks the methyl group at the 9th position.
9-Methylpurine: Lacks the chlorine atom at the 6th position.
6-Amino-9-methylpurine: Has an amino group instead of a chlorine atom at the 6th position.
Uniqueness
6-Chloro-9-methylpurine is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wider range of chemical reactions and makes it a valuable compound for research and industrial applications .
属性
IUPAC Name |
6-chloro-9-methylpurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-11-3-10-4-5(7)8-2-9-6(4)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZNSCCMEMUEMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178012 | |
| Record name | 9H-Purine, 6-chloro-9-methyl- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2346-74-9 | |
| Record name | 6-Chloro-9-methylpurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002346749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-9-methylpurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Purine, 6-chloro-9-methyl- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-9-methyl-9H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Chloro-9-methylpurine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLB9WGW9W5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 6-chloro-9-methylpurine in synthesizing biologically active compounds?
A1: 6-Chloro-9-methylpurine serves as a versatile building block in organic synthesis, particularly for creating analogs of naturally occurring purine derivatives. For instance, it is a key starting material for synthesizing 2-substituted agelasine analogs []. These analogs exhibit promising antimycobacterial, antiprotozoal, and anticancer activities. The chlorine atom at the 6-position can be readily substituted with various nucleophiles, allowing for the introduction of diverse functionalities to modulate biological activity.
Q2: How does the substitution at the 2-position of the purine ring in analogs derived from 6-chloro-9-methylpurine impact biological activity?
A2: Research suggests that modifications at the 2-position of the purine scaffold significantly influence the biological activity of the resulting analogs []. For example, introducing a methyl group at the 2-position in agelasine analogs enhances antimycobacterial and antiprotozoal activity. Furthermore, incorporating an amino group at the same position appears to improve activity against specific cancer cell lines. This highlights the importance of structure-activity relationship studies in optimizing the desired biological effects.
Q3: What insights can be gained from studying the tautomerism of compounds derived from 6-chloro-9-methylpurine?
A3: 2-Substituted N-methoxy-9-methyl-9H-purin-6-amines, synthesized from 6-chloro-9-methylpurine, exhibit diverse amino/imino tautomeric ratios []. These ratios are influenced by the electronic nature of the substituent at the 2-position. Electron-withdrawing groups shift the equilibrium towards the amino tautomer. Understanding this tautomeric behavior is crucial for interpreting spectroscopic data and predicting reactivity, as different tautomers might exhibit distinct biological activities.
Q4: How does the reactivity of 6-chloro-9-methylpurine compare to other substituted purines?
A4: Studies have shown that 9-methylpurin-2(and 6)-yltrimethylammonium chloride exhibits reactivity towards hydroxide ions that falls between that of the corresponding methyl-sulphonyl and chloro-analogues []. This suggests that the leaving group ability of the trimethylammonio group lies between that of the chloride and methylsulfonyl groups in these purine systems. Understanding the relative reactivity of these compounds is essential for planning synthetic routes and predicting reaction outcomes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B14039.png)
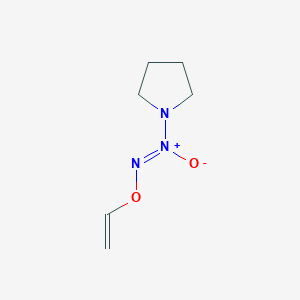
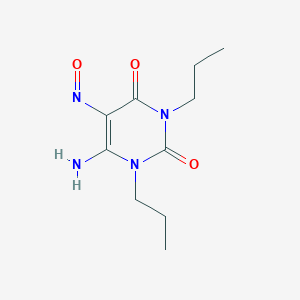
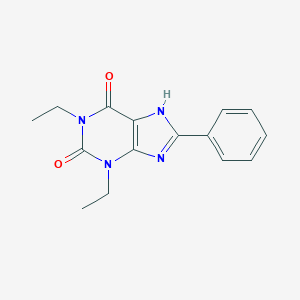

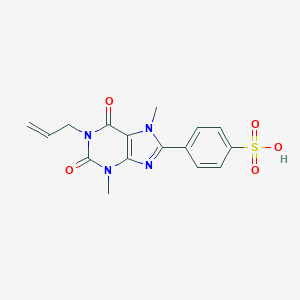
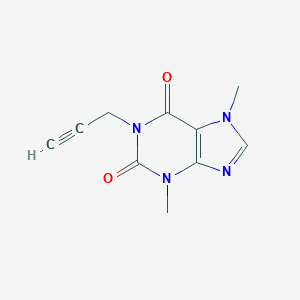
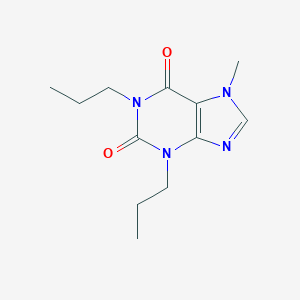
![2-HYDROXYAMINO-3-METHYL-3H-IMIDAZO[4,5-F]QUINOLINE](/img/structure/B14055.png)


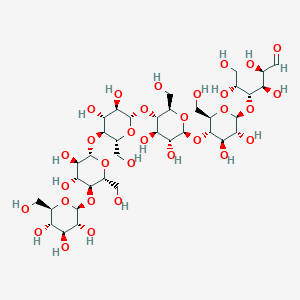

![Dibenz[a,h]acridine](/img/structure/B14076.png)
